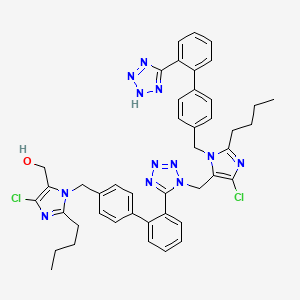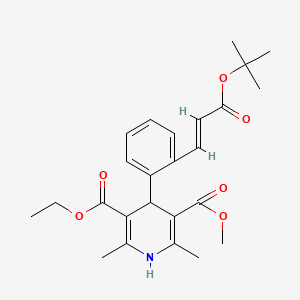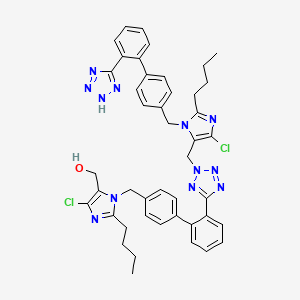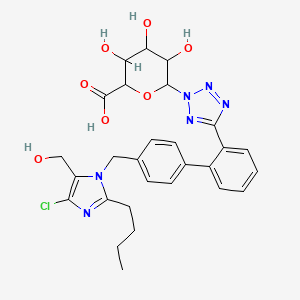
卡巴他赛杂质(恶唑烷酮保护的)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cabazitaxel Impurity (Oxazolidine Protected) is an impurity of Cabazitaxel, a novel semi-synthetic taxane with antitumor activity used for the treatment of castration-resistant prostate cancer . It is a clear colourless to pale yellow or brownish yellow solution . The molecular formula is C48H61NO14 and the molecular weight is 876.0 .
Synthesis Analysis
Cabazitaxel was identified from a screen for taxanes with improved pharmacologic properties, including a low affinity for MDR proteins . Structurally, it is a dimethoxy derivative of docetaxel .Molecular Structure Analysis
The molecular structure of Cabazitaxel Impurity (Oxazolidine Protected) is complex, with multiple functional groups and chiral centers . It is a dimethoxy derivative of docetaxel .Chemical Reactions Analysis
Cabazitaxel exerts its cytotoxic effect through mitotic arrest at the metaphase–anaphase transition, leading ultimately to cell death . It exhibits activity against tumor cell lines resistant to paclitaxel and docetaxel .Physical and Chemical Properties Analysis
Cabazitaxel showed linear pharmacokinetics and a terminal elimination half-life comparable with that of docetaxel . The molecular formula is C48H61NO14 and the molecular weight is 876.0 .科学研究应用
卡巴他赛中的杂质表征和形成:卡巴他赛以其抗肿瘤活性而闻名,特别是在卵巢癌、肺癌、乳腺癌和妇科癌症中,具有不同的工艺和降解杂质。了解这些杂质对于确保药物质量和安全至关重要。 (Wang 等人,2014) 的研究重点是分离和鉴定卡巴他赛杂质,以及研究它们的形成机制。
杂质分析的分析方法:开发用于杂质分析的稳健方法在药物研究中至关重要。 (Li 等人,2015) 和 (Mohan 等人,2017) 开发并验证了用于分析卡巴他赛杂质的稳定性指示高效液相色谱 (HPLC) 方法。
卡巴他赛的药物递送系统:开发卡巴他赛的新型药物递送系统是一个活跃的研究领域。 (Sun 等人,2018) 综述了紫杉烷制剂的临床阶段方法以及为卡巴他赛开发新递送系统的最新进展。
卡巴他赛剂量的代谢表型:个性化的剂量策略对于优化药物疗效和安全性非常重要。 (Janssen 等人,2017) 研究了使用代谢表型来更好地个性化前列腺癌治疗中的卡巴他赛剂量。
药代动力学和抗肿瘤活性:了解卡巴他赛的药代动力学和抗肿瘤活性至关重要。 (Vrignaud 等人,2013) 和 (Bouchet 和 Galmarini,2010) 探讨了卡巴他赛的抗肿瘤活性和药代动力学特性,强调了其在克服紫杉烷耐药性方面的潜力。
放射治疗增强:研究卡巴他赛在增强放射治疗中的作用是一个新兴的研究领域。 (Neshasteh-Riz 等人,2018) 研究了卡巴他赛作为放射增敏剂对胶质母细胞瘤细胞的潜力。
作用机制
Target of Action
Cabazitaxel primarily targets microtubules in cancer cells . Microtubules are part of the cell’s cytoskeleton and play a crucial role in cell division. By targeting these structures, Cabazitaxel can interfere with cell division and thus inhibit the growth of cancer cells .
Mode of Action
Cabazitaxel works by stabilizing microtubules and preventing their disassembly . This stabilization leads to the arrest of cell division at the metaphase-anaphase transition, ultimately leading to cell death . Unlike other taxanes, Cabazitaxel has a low affinity for the P-glycoprotein (P-gp) efflux pump, allowing it to more readily penetrate the blood-brain barrier .
Biochemical Pathways
The primary biochemical pathway affected by Cabazitaxel is the cell cycle. By stabilizing microtubules, Cabazitaxel prevents the normal functioning of the mitotic spindle, an essential component for cell division. This disruption leads to cell cycle arrest and triggers programmed cell death, or apoptosis .
Pharmacokinetics
Cabazitaxel exhibits linear pharmacokinetics and has a terminal elimination half-life comparable to that of docetaxel . Its ability to penetrate the blood-brain barrier suggests it may have better bioavailability in the central nervous system compared to other taxanes .
Result of Action
The primary result of Cabazitaxel’s action is the induction of cell death in cancer cells. By interfering with cell division, Cabazitaxel can effectively inhibit the growth of cancer cells and reduce the size of tumors . It has shown potent in vitro and in vivo activity against a range of docetaxel-sensitive and -resistant tumor cell lines .
Action Environment
The efficacy and stability of Cabazitaxel can be influenced by various environmental factors. For instance, the presence of P-gp in the body can affect the drug’s ability to reach its target. Cabazitaxel’s low affinity for p-gp allows it to overcome this potential barrier . Other factors, such as the patient’s overall health, the presence of other medications, and specific genetic factors, can also influence the drug’s action.
安全和危害
Cabazitaxel is considered hazardous by the 2012 OSHA Hazard Communication Standard . The dose-limiting hematologic toxicity was neutropenia (including febrile neutropenia), usually controllable with colony-stimulating factor/granulocyte-colony stimulating factor support . It should be handled in accordance with good occupational hygiene, safety and laboratory practices .
未来方向
Cabazitaxel showed manageable safety profile, objective responses, and evidence of clinical benefit in patients with malignancies resistant to other taxanes, including prostate and breast cancer . Early clinical studies and the phase III TROPIC trial showed the importance of cabazitaxel in mHRPC . Further analysis of its safety, efficacy, and pharmacologic profiles emerging from the early and ongoing trials will be key in its further development .
生化分析
Biochemical Properties
Cabazitaxel Impurity (Oxazolidine Protected) likely shares similar biochemical properties with Cabazitaxel. Cabazitaxel is a taxoid synthesized from 10-deacetylbaccatin III, a compound isolated from the yew tree . As a second-generation semisynthetic microtubule inhibitor, Cabazitaxel stabilizes microtubules and induces tumor cell death .
Cellular Effects
Cabazitaxel Impurity (Oxazolidine Protected) may exhibit similar cellular effects as Cabazitaxel. Cabazitaxel has shown excellent antitumor activity in a broad spectrum of docetaxel-sensitive tumor xenografts . It was also active against tumors with innate or acquired resistance to docetaxel .
Molecular Mechanism
The molecular mechanism of Cabazitaxel Impurity (Oxazolidine Protected) is likely similar to that of Cabazitaxel. Cabazitaxel exerts its cytotoxic effect through mitotic arrest at the metaphase–anaphase transition, leading ultimately to cell death .
Temporal Effects in Laboratory Settings
Cabazitaxel has shown potent in vitro and in vivo activity against a range of docetaxel-sensitive and -resistant tumor cell lines .
Dosage Effects in Animal Models
Cabazitaxel showed linear pharmacokinetics and a terminal elimination half-life comparable with that of docetaxel .
Metabolic Pathways
Cabazitaxel is known to be involved in two main metabolic pathways, accounting for a significant portion of the dose excreted in humans, dogs, and mice .
Transport and Distribution
Due to its low affinity for the P-glycoprotein (P-gp) efflux pump, Cabazitaxel can more readily penetrate the blood–brain barrier compared to other taxanes like paclitaxel and docetaxel .
Subcellular Localization
Cabazitaxel, due to its ability to stabilize microtubules, is likely to be found in regions of the cell where microtubules are abundant .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Cabazitaxel Impurity (Oxazolidine Protected) involves the protection of the hydroxyl group present in the 3'-position of the taxane ring using an oxazolidine ring. This protected intermediate can then be used for further chemical modifications to synthesize the desired impurity.", "Starting Materials": [ "10-deacetylbaccatin III", "Ethyl glyoxylate", "Triethylamine", "Methanol", "Hydrogen chloride gas", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of the 3'-hydroxyl group of 10-deacetylbaccatin III with ethyl glyoxylate and triethylamine in methanol to form the oxazolidine protected intermediate.", "Step 2: Deprotection of the oxazolidine ring using hydrogen chloride gas in methanol to obtain the desired Cabazitaxel Impurity (Oxazolidine Protected).", "Step 3: Purification of the product using column chromatography with a mixture of sodium bicarbonate, sodium chloride, and water as the eluent." ] } | |
CAS 编号 |
1373171-12-0 |
分子式 |
C48H61NO14 |
分子量 |
876.02 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
(4S,5R)-2,2-Dimethyl-4-phenyl-3,5-oxazolidinedicarboxylic Acid 5-[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cycl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


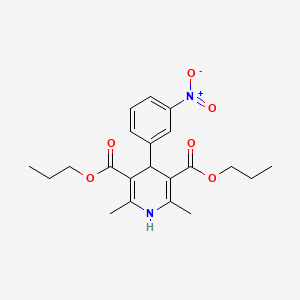

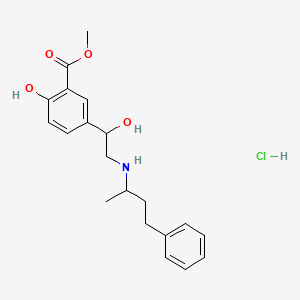
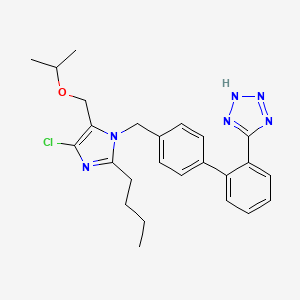
![3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B600980.png)
